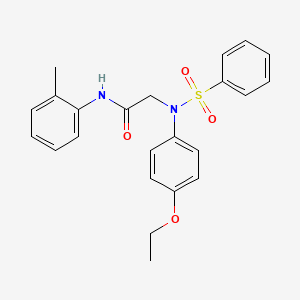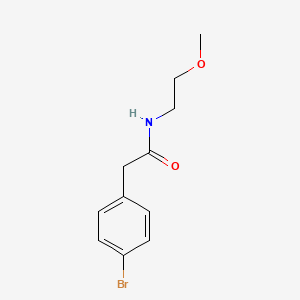
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPM-01, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of N-aryl glycine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of several enzymes involved in angiogenesis, such as matrix metalloproteinases and vascular endothelial growth factor.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of new cancer treatments that incorporate N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of research is the study of the mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which could lead to the development of more effective cancer treatments. Finally, the study of the biochemical and physiological effects of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide could lead to the development of new treatments for other diseases, such as inflammation and pain.
Métodos De Síntesis
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxybenzaldehyde, 2-methylbenzaldehyde, and phenylsulfonyl chloride with glycine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-29-20-15-13-19(14-16-20)25(30(27,28)21-10-5-4-6-11-21)17-23(26)24-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOBQLZRFNOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)



![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)


![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)

![N-(2-methylphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4929592.png)